![molecular formula C8H13NO2 B2931362 [5-(叔丁基)恶唑-4-基]甲醇 CAS No. 930591-55-2](/img/structure/B2931362.png)

[5-(叔丁基)恶唑-4-基]甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

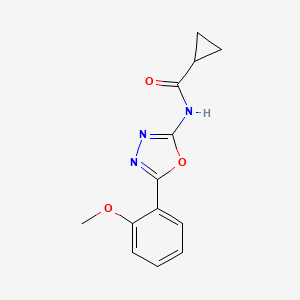

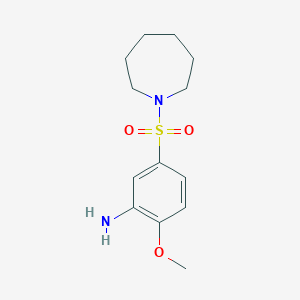

“[5-(t-Butyl)oxazol-4-yl]methanol” is a chemical compound that falls under the category of oxazoles. Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .

Synthesis Analysis

Oxazoline, a five-membered heterocycle having one nitrogen and one oxygen in its structure, was first synthesized in 1884 . The synthesis of oxazoline-based ring structures has gained much recognition in synthetic organic chemistry due to their biological activities .Molecular Structure Analysis

The molecular formula of “[5-(t-Butyl)oxazol-4-yl]methanol” is C8H13NO2. Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis

Oxazoles and its derivatives are a part of a number of medicinal compounds . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Physical And Chemical Properties Analysis

The molecular weight of “[5-(t-Butyl)oxazol-4-yl]methanol” is 155.197. Oxazoles is a stable liquid at room temperature with a boiling point of 69 °C .科学研究应用

甲醇作为氢供体和催化剂

甲醇作为均相催化中的氢供体:甲醇可以作为钌和铑配合物催化的反应中的氢供体,特别适用于将酮还原为醇。这个由叔膦-钌-氯系统促成的过程是合成各种化合物的基本化学反应,展示了甲醇在促进有机化学中还原转化中的作用 (史密斯和梅特利斯,1985 年)。

甲醇利用的进展:甲醇的用途不仅仅是作为基本的化工原料;它对于通过膜反应器技术制氢至关重要。甲醇转化为更复杂的化合物以及在减少 CO2 排放中的作用凸显了其在化学合成和环境可持续性中的重要性 (达莱纳等人,2018 年)。

催化和化学合成

肽催化的恶唑-5(4H)-酮转化:恶唑酮催化转化为对映体富集的 α-氨基酸衍生物展示了催化剂在合成中实现高水平立体控制中的应用。该方法强调了特定化学结构在促进反应中至关重要,这些反应对于生产具有显着生物活性的化合物至关重要 (梅特拉诺和米勒,2014 年)。

三(三唑基)甲醇-Cu(I) 结构的催化:基于三(三唑基)甲醇-Cu(I) 结构的高活性催化剂的开发用于 Huisgen 1,3-偶极环加成反应,说明了点击化学领域的持续进步,实现了含三唑化合物的有效和选择性合成,这些化合物普遍存在于医药和农用化学品中 (奥兹库布库等人,2009 年)。

未来方向

Oxazole derivatives have been drawing the attention of researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . This suggests that “[5-(t-Butyl)oxazol-4-yl]methanol” and similar compounds could have potential applications in medicinal chemistry in the future.

属性

IUPAC Name |

(5-tert-butyl-1,3-oxazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-8(2,3)7-6(4-10)9-5-11-7/h5,10H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCYIGRVJUYRSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=CO1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Tert-butyl-1,3-oxazol-4-yl)methanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 6-chloro-2-(2-((2-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2931286.png)

![1-[2-Oxo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2931291.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B2931292.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2931293.png)

![4-[(Cyclohexylformamido)methyl]benzoic acid](/img/structure/B2931300.png)

![3-(4-fluorobenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2931302.png)